![molecular formula C17H11NO3 B14131976 8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one CAS No. 3608-54-6](/img/structure/B14131976.png)
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes a pyran, benzoxazole, and phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to yield 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The cyclization of this compound through Claisen rearrangement by heating in dimethylformamide (DMF) results in the formation of 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one . Further reactions with various aromatic aldehydes in the presence of lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) in tetrahydrofuran (THF) at -78°C lead to the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole Derivatives: These compounds share the benzoxazole core and exhibit similar biological activities.
Pyranochromenes: These compounds have a similar pyran ring system and are studied for their anticancer and antimicrobial properties.
Uniqueness
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
3608-54-6 |
|---|---|
Fórmula molecular |
C17H11NO3 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
8-methyl-2-phenylpyrano[3,2-f][1,3]benzoxazol-6-one |
InChI |
InChI=1S/C17H11NO3/c1-10-7-16(19)20-14-9-15-13(8-12(10)14)18-17(21-15)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
HIFJYPIRYHDXSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=CC3=C(C=C12)N=C(O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


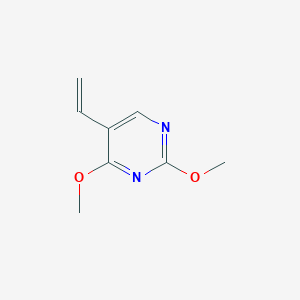
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)


![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)


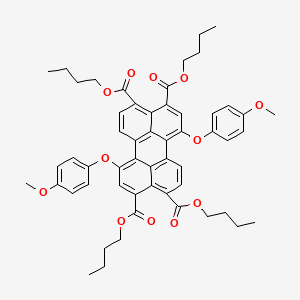
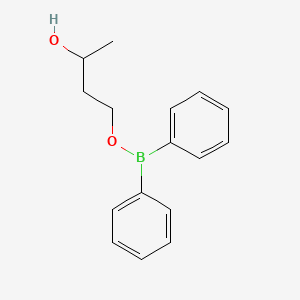
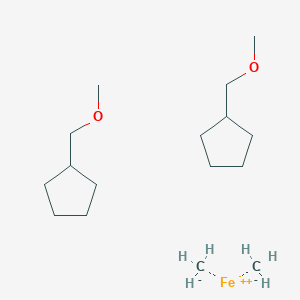
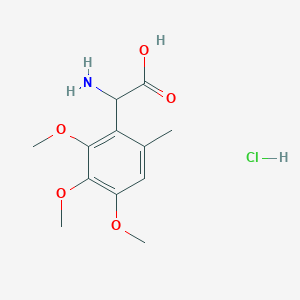

![4,4'-Dimethyl-[1,1'-biphenyl]-2-thiol](/img/structure/B14131967.png)
